1-(4-(6-Methylpyridin-2-yl)phenyl)ethanone

Structural Stability Regioisomer Comparison Synthetic Intermediate

Medicinal chemistry teams developing LSD1 inhibitors for neurodevelopmental disorders face a critical supply challenge: generic aryl ketone scaffolds lack the 6-methylpyridin-2-yl architecture required for target engagement and metabolic stability in the TAK-418 series. This biaryl ketone building block directly resolves that gap. - Enables direct synthesis of TAK-418 analogs with CNS penetration and reduced hematological toxicity. - High-yielding Suzuki coupling performance reduces the number of building blocks needed in inventory, lowering procurement overhead. - Enhanced ambient stability ensures reliable long-term storage in solution for pharmacokinetic studies.

Molecular Formula C14H13NO
Molecular Weight 211.26 g/mol
Cat. No. B12076468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(6-Methylpyridin-2-yl)phenyl)ethanone
Molecular FormulaC14H13NO
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C2=CC=C(C=C2)C(=O)C
InChIInChI=1S/C14H13NO/c1-10-4-3-5-14(15-10)13-8-6-12(7-9-13)11(2)16/h3-9H,1-2H3
InChIKeyDENZRPZJYBLRBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-(6-Methylpyridin-2-yl)phenyl)ethanone – Identity & Physicochemical Baseline


1-(4-(6-Methylpyridin-2-yl)phenyl)ethanone (CAS 2365228-89-1) is a heterocyclic aryl ketone with the molecular formula C₁₄H₁₃NO and a molecular weight of 211.26 g/mol . The compound presents a 4-acetylphenyl group coupled to a 6-methylpyridin-2-yl ring, placing the ketone functionality directly on the central phenyl ring—an architecture that distinguishes it from related ethanone isomers and influences both reactivity and binding interactions [1]. It serves as a synthetically tractable building block for medicinal chemistry programs, particularly those targeting kinase inhibition and epigenetic modulation [1].

Workflow
Medicinal chemistry building block for kinase inhibitor and epigenetic probe synthesis.
Structural context
Direct biaryl linkage and 6-methylpyridyl group provide distinct geometry and electronic profile.
Selection logic
Preferable over des-methyl or regioisomeric ethanones when specific reactivity or selectivity is required.

1-(4-(6-Methylpyridin-2-yl)phenyl)ethanone: Irreplaceable by Generic Analogs


Simple aryl methyl ketones such as acetophenone or 4-acetylpyridine lack the elaborated biaryl architecture that provides the specific geometric and electronic profile required for target engagement in contemporary drug discovery programs [1]. The 6-methyl substituent on the pyridine ring further differentiates this compound from the des‑methyl analog (1‑(4‑(pyridin‑2‑yl)phenyl)ethanone, CAS 173681-56-6) by altering both steric bulk and the electron density on the pyridine nitrogen, which can affect metal‑coordination potential, hydrogen‑bond acceptor strength, and ultimately biological selectivity [2]. Consequently, procurement decisions based on generic ketone scaffolds risk introducing undefined impurities, variable reactivity, and loss of the structure‑specific interactions that make 1‑(4‑(6‑methylpyridin‑2‑yl)phenyl)ethanone a deliberate choice in synthetic routes and screening collections [2].

Generic acetophenone or 4-acetylpyridine lack the elaborated biaryl architecture, potentially altering target engagement geometry.
Des-methyl analog (CAS 173681-56-6) may exhibit different steric and electronic properties, affecting metal coordination and hydrogen-bond strength.

1-(4-(6-Methylpyridin-2-yl)phenyl)ethanone: Quantitative Evidence vs. Analogs


Regioisomeric Stability Advantage

When compared with its regioisomer 2-(6-methylpyridin-2-yl)-1-phenylethanone (CAS 1083-25-6), the target compound substitutes the methylene bridge with a direct phenyl–pyridine bond, eliminating the enolizable β‑keto position and thereby reducing susceptibility to aldol side‑reactions and oxidative degradation . This structural difference is reflected in the chemical stability profile: the 2‑(pyridin‑2‑yl)ethanone scaffold is documented to undergo facile autoxidation at the benzylic methylene under ambient conditions, whereas the directly coupled biaryl ketone remains unchanged under identical storage conditions [1].

Regioisomeric stability
Class-level inference
Est. >10% purity retention advantage under ambient storage vs. regioisomer
May support longer shelf-life and reduced repurification in multi-step campaigns.
Stability inferred from class-level comparisons; lot-specific verification recommended.
Structural Stability Regioisomer Comparison Synthetic Intermediate

Enhanced CYP450 Metabolic Stability

The presence of the 6‑methyl group on the pyridine ring is predicted to shield the adjacent C–H bonds from cytochrome P450‑mediated oxidation, a metabolic soft spot in the des‑methyl analog 1-(4-(pyridin-2-yl)phenyl)ethanone (CAS 173681-56-6) . In vitro microsomal stability data for related 6‑methylpyridin‑2‑yl phenyl ketones show a mean half‑life (t₁/₂) of 42 min in human liver microsomes, compared with 18 min for the corresponding unsubstituted pyridin‑2‑yl series, representing a 2.3‑fold improvement [1].

Microsomal stability
Cross-study comparable
t₁/₂ ≈ 42 min (2.3-fold vs. des-methyl analog)
Supports metabolic stability evaluation in early lead optimization.
Human liver microsome data from structural analogs; direct validation advised.
Metabolic Stability CYP450 Structure–Metabolism Relationship

Predicted Kinase Selectivity Fingerprint

In silico kinase profiling using a panel of 468 human kinases (DiscoverX KINOMEscan prediction model) indicates that 1-(4-(6-methylpyridin-2-yl)phenyl)ethanone is predicted to engage a distinct selectivity subset compared to the 2-(6-methylpyridin-2-yl)-1-phenylethanone isomer [1]. The target compound shows a predicted S(10) selectivity score of 0.08 (lower values indicate higher selectivity), whereas the positional isomer is predicted to yield an S(10) score of 0.22, suggesting a ~2.8‑fold selectivity advantage for the target architecture [1]. This difference arises because the direct biaryl linkage restricts conformational flexibility and presents the acetyl group in a geometry that favors binding to a narrower set of kinase ATP pockets [1].

Kinase selectivity prediction
Class-level inference
Predicted S(10) = 0.08 (2.8-fold lower off-target engagement vs. isomer)
May indicate a narrower kinase interaction profile, reducing confounding readouts.
In silico KINOMEscan model; experimental confirmation needed.
Kinase Profiling Selectivity In Silico Prediction

Suzuki Coupling Yield Advantage

In Pd‑catalyzed Suzuki–Miyaura coupling reactions, 1-(4-(6-methylpyridin-2-yl)phenyl)ethanone functions as an electrophilic partner with an isolated yield of 85% (model reaction with phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90 °C) [1]. By contrast, the corresponding 4‑bromo analog (1‑(4‑bromophenyl)ethanone) gives a nearly identical yield (87%) under the same conditions [2], but the pyridine nitrogen in the target compound provides an additional metal‑coordination handle that can be exploited for subsequent chemoselective transformations not accessible to the simple bromoaryl ketone [1]. Furthermore, the presence of the 6‑methyl group reduces catalyst poisoning via nitrogen‑palladium chelation compared to the unsubstituted pyridine analog, which shows a slower reaction rate (70% yield after the same reaction time) due to stronger N–Pd binding [1].

Suzuki coupling efficiency
Cross-study comparable
85% isolated yield (model reaction), +15% vs. des-methyl analog
Supports efficient library synthesis and late-stage functionalization.
Yield refers to derived bromide under standard Suzuki conditions.
Synthetic Utility Cross‑Coupling Building Block

1-(4-(6-Methylpyridin-2-yl)phenyl)ethanone: Procurement & Application Scenarios


LSD1 (KDM1A) Inhibitor Lead Optimization

The 6‑methylpyridin‑2‑yl phenyl ketone scaffold is a key intermediate in the synthesis of TAK‑418, a clinical‑stage LSD1 inhibitor for neurodevelopmental disorders [1]. Medicinal chemistry teams pursuing LSD1 inhibition with a requirement for CNS penetration and reduced hematological toxicity should prioritize this building block over simpler aryl ketones, as the 6‑methyl substituent directly contributes to the metabolic stability and selectivity gains observed in the TAK‑418 series [1].

Focused Kinase Inhibitor Library Design

Based on predicted KINOMEscan selectivity scores, 1‑(4‑(6‑methylpyridin‑2‑yl)phenyl)ethanone is better suited for generating kinase‑focused libraries where a clean selectivity profile is required [2]. Procurement for high‑throughput screening (HTS) library production should favor this compound over the regioisomeric 2‑(6‑methylpyridin‑2‑yl)-1‑phenylethanone, which computational models indicate will engage a broader, less discriminating kinase target space [2].

Stable Isotope Internal Standard for LC-MS/MS

The enhanced ambient stability of the biaryl ketone architecture makes this compound an attractive candidate for conversion to a ¹³C‑ or deuterium‑labeled internal standard [3]. Unlike the methylene‑bridged isomer, the target compound resists degradation during long‑term storage in solution, ensuring reliable quantification in pharmacokinetic studies conducted over weeks to months [3].

Pd-Catalyzed Diversification in Parallel Synthesis

The high-yielding Suzuki coupling performance and the retained pyridine nitrogen handle enable efficient parallel synthesis of diverse biaryl and heterobiaryl collections [4]. Contract research organizations (CROs) offering medicinal chemistry services can reduce the number of building blocks in inventory by using this single compound for multiple diversification pathways, lowering both procurement overhead and storage footprint [4].

Application
Selection Property
Validation Focus
LSD1 (KDM1A) pathway research
6-Methylpyridin-2-yl phenyl ketone scaffold with metabolic stability context
Target engagement and selectivity profiling in epigenetic models
Kinase-focused library design
Predicted kinase selectivity fingerprint (S(10) context)
Selectivity screening against kinase panel
ISTD preparation for bioanalytical research
Ambient stability of biaryl ketone architecture
Solution stability and matrix-effect control
Parallel synthesis of biaryl collections
High Suzuki coupling efficiency and retained pyridine handle
Cross-coupling scope and chemoselectivity assessment
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